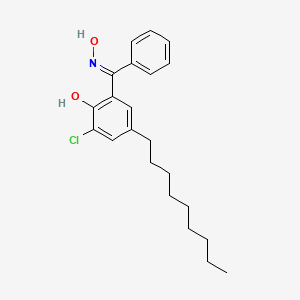
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 3-chloro-2-hydroxy-5-nonylphenyl group and an oxime functional group. The (1E)- configuration indicates the specific geometric isomer of the oxime group.
Méthodes De Préparation
The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-hydroxy-5-nonylphenyl and phenylmethanone.
Oxime Formation: The oxime functional group is introduced through the reaction of the ketone with hydroxylamine hydrochloride under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, but can include nitroso compounds, reduced ketones, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- can be compared with similar compounds such as:
Methanone, (3-methylphenyl)phenyl-: Similar structure but lacks the chloro and oxime groups.
(Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone oxime: Similar but with a different geometric isomer configuration.
(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone: Similar but without the oxime group.
The uniqueness of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- lies in its specific functional groups and geometric configuration, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
59986-59-3 |
|---|---|
Formule moléculaire |
C22H28ClNO2 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
2-chloro-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol |
InChI |
InChI=1S/C22H28ClNO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24-26)18-13-10-8-11-14-18/h8,10-11,13-16,25-26H,2-7,9,12H2,1H3/b24-21+ |
Clé InChI |
FGTCYTZEIKWZRE-DARPEHSRSA-N |
SMILES isomérique |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)/C(=N/O)/C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=NO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


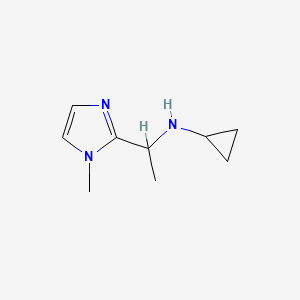
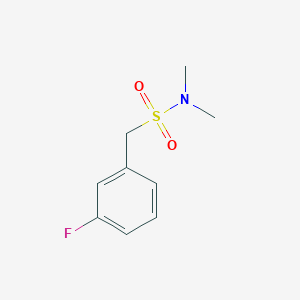

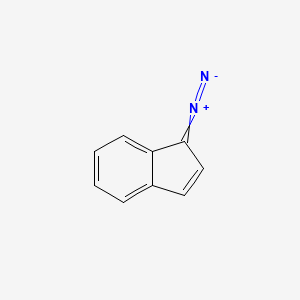

![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
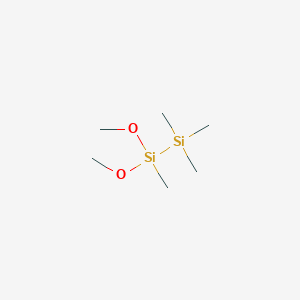
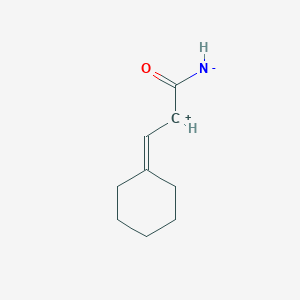
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)

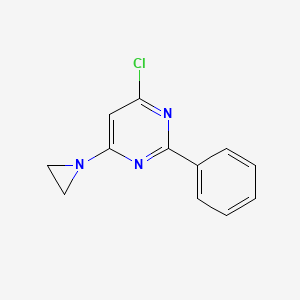
![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
